molecular formula C22H20N4O3S2 B7464667 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide

Cat. No. B7464667
M. Wt: 452.6 g/mol
InChI Key: SLPQNRSDHHAGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide, commonly known as BZTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZTP is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to the investigation of its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of BZTP is not fully understood, but it is thought to work by binding to sulfonylurea receptors on pancreatic beta cells, which leads to the stimulation of insulin secretion. BZTP may also inhibit the activity of ATP-sensitive potassium channels, which can lead to depolarization of beta cells and subsequent insulin release.
Biochemical and Physiological Effects:
BZTP has been shown to have several biochemical and physiological effects, including hypoglycemic effects, anti-inflammatory effects, and potential neuroprotective effects. BZTP has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of BZTP in lab experiments is its specificity for sulfonylurea receptors, which allows for targeted investigation of its effects on insulin secretion. However, one limitation is that BZTP is a relatively new compound and has not yet been extensively studied in vivo. Additionally, the potential side effects of BZTP are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BZTP, including investigating its potential as a therapeutic agent for diabetes and other metabolic disorders. Further investigation of its anti-inflammatory and neuroprotective properties may also be warranted. Additionally, the development of new compounds based on the structure of BZTP may lead to the discovery of more potent and specific sulfonylurea receptor agonists.

Synthesis Methods

The synthesis of BZTP involves several steps, including the reaction of 2-aminobenzenesulfonamide with phthalic anhydride to form 1,3-benzothiazole-2,4-disulfonic acid. This acid is then reacted with sodium nitrite and hydrochloric acid to form 2,1,3-benzothiadiazol-4-ylsulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with N-naphthalen-1-ylpiperidine-4-carboxamide to form BZTP.

Scientific Research Applications

BZTP has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes. It has been shown to have hypoglycemic effects, which may be due to its ability to stimulate insulin secretion from pancreatic beta cells. BZTP has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c27-22(23-18-8-3-6-15-5-1-2-7-17(15)18)16-11-13-26(14-12-16)31(28,29)20-10-4-9-19-21(20)25-30-24-19/h1-10,16H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPQNRSDHHAGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.